molecular formula C11H10O5 B1363737 3,4-Diacetoxybenzaldehyde CAS No. 67727-64-4

3,4-Diacetoxybenzaldehyde

Cat. No.: B1363737
CAS No.: 67727-64-4
M. Wt: 222.19 g/mol
InChI Key: WYHMNJKAVNPOOR-UHFFFAOYSA-N
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Description

3,4-Diacetoxybenzaldehyde is an organic compound with the chemical formula C11H10O5. It is known for its white to light yellow crystalline appearance and is soluble in organic solvents such as ethanol, dimethylformamide, and dichloromethane . This compound is used as an intermediate in organic synthesis, particularly in the preparation of various chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Diacetoxybenzaldehyde can be synthesized through the acetylation of 3,4-dihydroxybenzaldehyde. The reaction typically involves the use of acetic anhydride and an acid catalyst, such as sulfuric acid, to facilitate the acetylation process . The reaction conditions usually include maintaining a controlled temperature and stirring the mixture to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or distillation techniques to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions

3,4-Diacetoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Diacetoxybenzaldehyde has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,4-Diacetoxybenzaldehyde involves its interaction with molecular targets through its functional groups. The acetoxy groups can undergo hydrolysis to form hydroxyl groups, which can further participate in various biochemical pathways. The aldehyde group can form Schiff bases with amines, leading to the formation of imines and other derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual acetoxy groups, which provide distinct reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

IUPAC Name

(2-acetyloxy-4-formylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O5/c1-7(13)15-10-4-3-9(6-12)5-11(10)16-8(2)14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYHMNJKAVNPOOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363988
Record name 3,4-Diacetoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67727-64-4
Record name 3,4-Diacetoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Diacetoxybenzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 3,4-diacetoxybenzaldehyde utilized in the synthesis of compounds with potential for treating degenerative joint disorders?

A1: this compound serves as a crucial building block in the synthesis of novel phosphonoacetic acid derivatives. [] The research highlights its role as a reactant in a multi-step synthesis process. Specifically, this compound reacts with phosphonoacetic acid triethyl in the presence of titanium tetrachloride (TiCl4) within tetrahydrofuran (THF) solvent. This reaction, followed by a subsequent step involving N-methylmorpholine, yields the target phosphonoacetic acid derivative. [] These derivatives are proposed to exhibit both proteoglycan synthesis-stimulating effects in cartilage and substance P antagonistic action, suggesting their potential therapeutic value in managing degenerative joint disorders. []

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